1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea
Descripción
1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea is a urea-based compound featuring a 1,2,3,4-tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group at the 1-position and a naphthalen-1-ylmethyl group attached via a urea linker. The sulfonyl group enhances electron-withdrawing properties, while the naphthalene moiety contributes to lipophilicity.
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c28-22-11-14-24(15-12-22)35(33,34)31-16-4-8-20-10-13-23(17-26(20)31)30-27(32)29-18-21-7-3-6-19-5-1-2-9-25(19)21/h1-3,5-7,9-15,17H,4,8,16,18H2,(H2,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZLSCKDKODWCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
(a) 1-(Naphthalen-1-ylmethyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Key Differences :
- Replaces the 4-fluorophenylsulfonyl group with a propylsulfonyl chain.
- The alkyl sulfonyl group reduces aromaticity and electron-withdrawing effects compared to the fluorophenyl substituent.
- Implications :
- Increased flexibility due to the propyl chain may enhance membrane permeability but reduce target binding specificity.
- Lower metabolic stability compared to aryl sulfonyl groups, as alkyl chains are more susceptible to oxidative degradation.
(b) 1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea
- Key Differences: Sulfonyl group is attached to naphthalene instead of tetrahydroquinoline. Urea linker connects to a 4-chlorophenyl group rather than naphthalenylmethyl.
- Physicochemical Data :
- Molecular Formula: C₁₇H₁₃ClN₂O₃S
- Molar Mass: 360.81 g/mol
- Chlorine’s stronger electron-withdrawing effect (compared to fluorine) may enhance reactivity but reduce bioavailability.
(c) 1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea
- Key Differences :
- Features a 4-nitrophenylsulfonyl group and a 2-chloroethyl substituent.
- Nitro group introduces strong electron-withdrawing and polar characteristics.
- Physicochemical Data :
- Molecular Formula: C₁₅H₁₄ClN₃O₅S
- Molar Mass: 395.81 g/mol
- Chloroethyl chain may confer alkylating activity, useful in prodrug design but risky for off-target effects.
Comparative Physicochemical Properties
Functional Implications
- Electron Effects :
- Lipophilicity :
- Synthetic Accessibility :
- Propylsulfonyl () and chloroethyl () groups are synthetically simpler than fluorophenyl or naphthalenyl systems, which require precise regioselective reactions.
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves coupling a tetrahydroquinoline sulfonyl precursor with a naphthalenylmethyl isocyanate. Key steps include:
- Tetrahydroquinoline core formation : Catalytic hydrogenation or reductive amination of quinoline derivatives under controlled pH (e.g., 6–8) to stabilize intermediates .
- Sulfonation : Reaction with 4-fluorophenylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base to prevent hydrolysis .
- Urea bond formation : Amine-isocyanate coupling at 0–5°C to minimize side reactions, achieving yields of 60–75% . Yield optimization requires precise temperature control, inert atmospheres (N₂/Ar), and stoichiometric excess of isocyanate (1.2–1.5 eq) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the urea NH protons (δ 8.1–8.3 ppm) and sulfonyl group integration. Aromatic protons from naphthalene (δ 7.4–8.2 ppm) and tetrahydroquinoline (δ 6.8–7.3 ppm) are diagnostic .
- MS : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂C₆H₄F, m/z ~150) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) and detect byproducts like unreacted isocyanate .
Q. How does the sulfonyl group influence the compound’s physicochemical properties?
The 4-fluorophenylsulfonyl moiety enhances lipophilicity (logP increased by ~1.5 units vs. non-sulfonated analogs) and stabilizes the tetrahydroquinoline conformation via steric hindrance, as shown in X-ray crystallography . This group also improves metabolic stability by resisting cytochrome P450 oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies may arise from differences in bioavailability or metabolite interference. Mitigation approaches include:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and liver microsomal stability to identify clearance issues .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites (e.g., hydroxylation at naphthalene or sulfonyl cleavage) .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility if poor absorption is observed .
Q. How can computational modeling guide structural optimization for target selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock to map interactions with off-target enzymes (e.g., kinase ATP-binding pockets). The naphthalenyl group’s π-π stacking with hydrophobic residues (e.g., Phe113 in EGFR) drives selectivity .
- MD simulations : Assess conformational stability of the urea linker; rigid analogs with methyl substituents reduce off-target binding .
- QSAR : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC₅₀ values to prioritize derivatives .
Q. What experimental evidence supports the role of the urea linker in enzyme inhibition?
- Enzyme kinetics : Lineweaver-Burk plots show non-competitive inhibition (unchanged Km, reduced Vmax) for serine proteases, suggesting allosteric binding .
- Mutagenesis studies : Substitution of His57 in trypsin-like proteases abolishes inhibition, confirming urea’s hydrogen bonding to catalytic residues .
Q. How do reaction conditions impact the regioselectivity of chemical derivatization?
- Electrophilic substitution : Nitration at the naphthalene C4 position requires HNO₃/H₂SO₄ at 0°C; higher temperatures favor C1 substitution .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces the tetrahydroquinoline double bond without affecting the naphthalene ring .
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